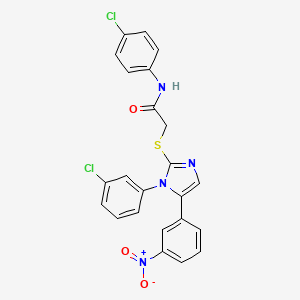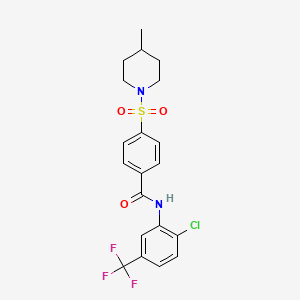![molecular formula C18H18N2O B2431312 (4-甲基苯基)[3-苯基-5,6-二氢-1(4H)-哒嗪基]甲酮 CAS No. 159799-40-3](/img/structure/B2431312.png)
(4-甲基苯基)[3-苯基-5,6-二氢-1(4H)-哒嗪基]甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring fused with phenyl and methylphenyl groups, which contribute to its unique chemical properties.
科学研究应用
药物化学与药物开发
(4-甲基苯基)[3-苯基-5,6-二氢-1(4H)-哒嗪基]甲酮的独特结构使其成为设计新型药物的有趣骨架。研究人员已探索其在多个治疗领域的潜力:
a. 抗病毒活性: 基于1,2,3-三唑部分的杂环,包括4-甲基苯甲酮衍生物,已证明具有抗HIV、抗结核和抗病毒活性 。这些化合物可进一步优化用于抗病毒药物开发。
b. 抗癌特性: 研究已将4-甲基苯甲酮确定为一种有希望的抗癌剂 。其独特的结构可能会干扰癌细胞生长途径,使其成为进一步研究的潜在先导化合物。
c. 抗氧化潜力: 该化合物的芳香环和酮官能团表明其具有抗氧化特性。 研究人员已探索其清除自由基和抵抗氧化应激的能力 。
d. 抗炎应用: 鉴于其与其他抗炎剂的结构相似性,可以研究4-甲基苯甲酮对调节炎症途径的潜力 。
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The phenyl and methylphenyl groups are introduced via substitution reactions, often using Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly used.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Pyridazinone derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Biochemistry: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: It is explored for use in agrochemicals as herbicides or pesticides.
Pharmaceuticals: The compound serves as a precursor in the synthesis of various therapeutic agents.
作用机制
The mechanism of action of (4-methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
(3-Methylphenyl)phenylmethanone: Similar in structure but lacks the pyridazinone ring, leading to different chemical properties and biological activities.
Pyridazinone Derivatives: Compounds like 3-(2H)-pyridazinone exhibit similar core structures but with varying substituents, affecting their pharmacological profiles.
Uniqueness: (4-Methylphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials.
属性
IUPAC Name |
(4-methylphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-9-11-16(12-10-14)18(21)20-13-5-8-17(19-20)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZDXOTAWYART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
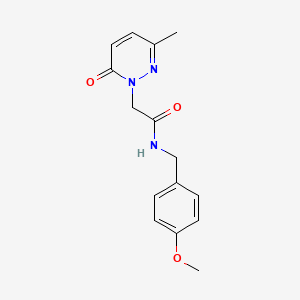

![8-[(pyridin-2-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)
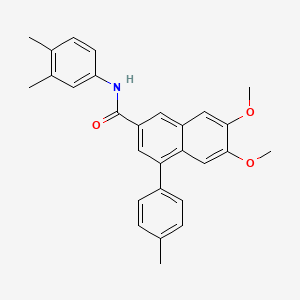
![N-[Bis(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2431237.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/new.no-structure.jpg)
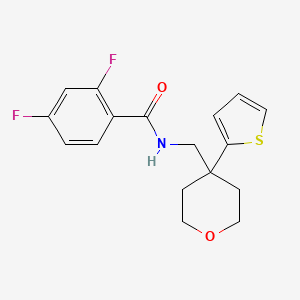
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)
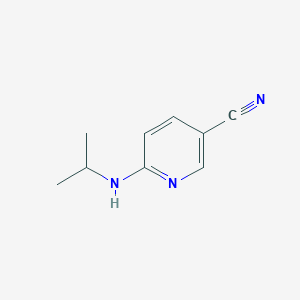
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)
